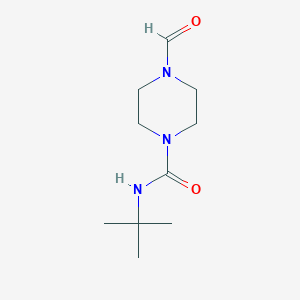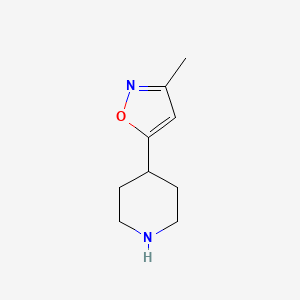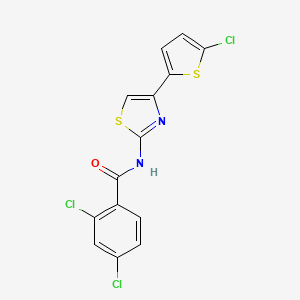
5-(4-chloroanilino)-N-(2-ethoxyphenyl)triazolidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chloroanilino)-N-(2-ethoxyphenyl)triazolidine-4-carboxamide is a chemical compound that is widely used in scientific research. It is a triazolidine derivative that has shown promising results in various studies.
Applications De Recherche Scientifique
Synthesis and Chemistry
- Antitumor Properties : A study by Stevens et al. (1984) explored the synthesis and chemistry of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, which showed curative activity against L-1210 and P388 leukemia. This research indicates a potential antitumor application for related compounds (Stevens et al., 1984).
Antimicrobial and Antiviral Activities
- Antimicrobial Activities : Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives, demonstrating good to moderate antimicrobial activities against test microorganisms, suggesting the potential of triazole derivatives in antimicrobial applications (Bektaş et al., 2007).
- Anti-Influenza Virus Activity : A study by Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed significant antiviral activities against bird flu influenza H5N1 (Hebishy et al., 2020).
Synthesis of Novel Compounds
- Synthesis of New Heterocyclic Compounds : A study by Abu‐Hashem et al. (2020) focused on synthesizing various novel heterocyclic compounds with potential applications in medicinal chemistry (Abu‐Hashem et al., 2020).
DNA Interaction and Cytotoxicity
- Interaction with DNA : Mizuno and Decker (1976) investigated the interaction of triazene derivatives with DNA, which is crucial for understanding their mechanism of action in cancer therapy (Mizuno & Decker, 1976).
- Cytotoxicity in Cancer Cells : Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential use of these compounds in cancer treatment (Hassan et al., 2014).
Anticonvulsant Activities
- Evaluation of Anticonvulsant Activities : Wang et al. (2015) conducted a study on the synthesis of substituted 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives and evaluated their anticonvulsant activities, showing promising results in this area (Wang et al., 2015).
Antioxidant Activity
- Biological and Antioxidant Activity : Gilava et al. (2020) synthesized a series of triazolopyrimidines and evaluated their antimicrobial and antioxidant activities, highlighting their potential in pharmacological research (Gilava et al., 2020).
Propriétés
IUPAC Name |
5-(4-chloroanilino)-N-(2-ethoxyphenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2/c1-2-25-14-6-4-3-5-13(14)20-17(24)15-16(22-23-21-15)19-12-9-7-11(18)8-10-12/h3-10,15-16,19,21-23H,2H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSQCSDRUCJKLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol](/img/structure/B2651781.png)
![Tert-butyl (1R,5S)-6-[(2-chloropyrimidin-4-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2651782.png)





![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2651792.png)


![4-butyl-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2651799.png)
![(3S,4R)-1-[(tert-butoxy)carbonyl]-4-(1,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2651802.png)
![4-(4-Benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2651803.png)